molecular formula C20H22FN3O2 B7543742 2-({[(4-Fluorophenyl)methyl](2-methoxyethyl)amino}methyl)-8-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

2-({[(4-Fluorophenyl)methyl](2-methoxyethyl)amino}methyl)-8-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B7543742
M. Wt: 355.4 g/mol
InChI Key: YVWWPBBSQXMWDH-UHFFFAOYSA-N
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Description

2-({(4-Fluorophenyl)methylamino}methyl)-8-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-A]pyrimidin-4-one core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(4-Fluorophenyl)methylamino}methyl)-8-methyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrido[1,2-A]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-A]pyrimidin-4-one core.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorinated reagent reacts with the core structure.

    Attachment of the 2-Methoxyethyl Group: This step involves the alkylation of the core structure with a 2-methoxyethyl group, typically using an alkylating agent under basic conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({(4-Fluorophenyl)methylamino}methyl)-8-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-({(4-Fluorophenyl)methylamino}methyl)-8-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({(4-Fluorophenyl)methylamino}methyl)-8-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({(4-Fluorophenyl)methylamino}methyl)-8-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-[[(4-fluorophenyl)methyl-(2-methoxyethyl)amino]methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-15-7-8-24-19(11-15)22-18(12-20(24)25)14-23(9-10-26-2)13-16-3-5-17(21)6-4-16/h3-8,11-12H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWWPBBSQXMWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)CN(CCOC)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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